

# An In-depth Technical Guide to 2-Cyano-N-methylacetamide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-Cyano-N-methylacetamide

Cat. No.: B041196

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

This guide provides a detailed overview of the molecular structure, properties, synthesis, and characterization of **2-Cyano-N-methylacetamide**, a key intermediate in organic and pharmaceutical synthesis.

## Molecular Structure and Identification

**2-Cyano-N-methylacetamide** possesses a linear four-carbon backbone. It is a derivative of acetamide featuring a cyano group on the alpha-carbon (C2) and a methyl group substituting one hydrogen on the amide nitrogen. Its chemical structure consists of a methylamino group linked to a carbonyl carbon, which is adjacent to a methylene group bearing a nitrile functional group.

Caption: Molecular Structure of **2-Cyano-N-methylacetamide**.

## Physicochemical Properties

The key quantitative data for **2-Cyano-N-methylacetamide** are summarized in the table below for easy reference and comparison.

| Property          | Value                                          | Reference(s)                            |
|-------------------|------------------------------------------------|-----------------------------------------|
| IUPAC Name        | 2-cyano-N-methylacetamide                      | <a href="#">[1]</a>                     |
| CAS Number        | 6330-25-2                                      | <a href="#">[2]</a>                     |
| Molecular Formula | C <sub>4</sub> H <sub>6</sub> N <sub>2</sub> O | <a href="#">[2]</a>                     |
| Molecular Weight  | 98.10 g/mol                                    | <a href="#">[1]</a>                     |
| Appearance        | Solid / Beige Solid                            | <a href="#">[2]</a> <a href="#">[3]</a> |
| Melting Point     | 99 °C                                          | <a href="#">[3]</a>                     |
| Boiling Point     | 335.3 ± 25.0 °C (Predicted)                    | <a href="#">[4]</a>                     |
| Density           | 1.0 ± 0.1 g/cm <sup>3</sup> (Predicted)        | <a href="#">[4]</a>                     |
| pKa               | 5.44 ± 0.10 (Predicted)                        | <a href="#">[4]</a>                     |

## Experimental Protocols

### Synthesis of **2-Cyano-N-methylacetamide** via Aminolysis of Ethyl Cyanoacetate

This protocol details a common and high-yield method for synthesizing **2-Cyano-N-methylacetamide**. The primary reaction is the aminolysis of an ester (ethyl cyanoacetate) with a primary amine (methylamine).

#### Materials and Equipment:

- Ethyl cyanoacetate (1.0 eq)
- Methylamine (CH<sub>3</sub>NH<sub>2</sub>) solution in THF (2.0 eq)
- Tetrahydrofuran (THF), anhydrous
- Toluene
- Round-bottom flask equipped with a magnetic stirrer and dropping funnel
- Ice bath

- Rotary evaporator
- Recrystallization apparatus

Procedure:[3]

- Reaction Setup: A solution of methylamine (10.9 g, 353.6 mmol, 2.0 eq) in anhydrous tetrahydrofuran (THF) is prepared in a round-bottom flask and cooled to 0 °C using an ice bath.
- Addition of Ester: Ethyl cyanoacetate (20 g, 176.8 mmol, 1.0 eq) is added slowly and dropwise to the cooled methylamine solution while stirring.
- Reaction: After the addition is complete, the reaction mixture is maintained at 0 °C and stirred for an additional hour. Subsequently, the ice bath is removed, and the mixture is stirred at room temperature overnight to ensure the reaction goes to completion.
- Solvent Removal: Upon completion, the solvent (THF) and any excess methylamine are removed by distillation under reduced pressure using a rotary evaporator.
- Purification: The resulting crude solid is purified by recrystallization from toluene. The crude product is dissolved in a minimal amount of hot toluene and allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
- Isolation and Drying: The purified crystals are collected by vacuum filtration, washed with a small amount of cold toluene, and dried to yield the final product. A typical reported yield for this procedure is approximately 96% (16.8 g of a beige solid).[3]

## Structural Characterization (Expected Data)

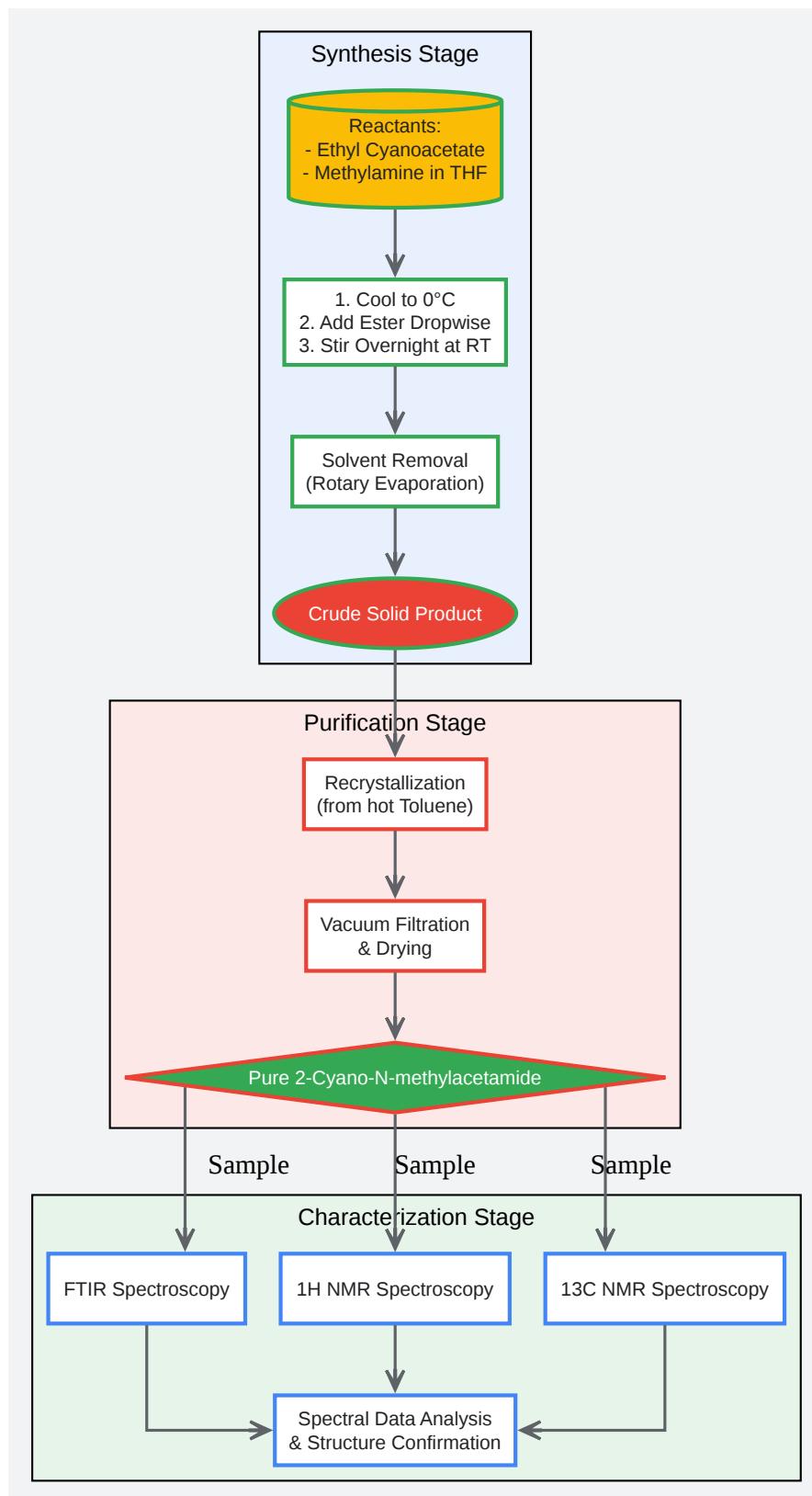
While specific experimental spectra for **2-Cyano-N-methylacetamide** are not readily available in public databases, its structure can be unequivocally confirmed using standard spectroscopic techniques. The expected data based on its functional groups and analogous structures are outlined below.

Fourier-Transform Infrared (FTIR) Spectroscopy:

- N-H Stretch: A moderate to sharp absorption band is expected around  $3300\text{ cm}^{-1}$  corresponding to the N-H bond of the secondary amide.
- C-H Stretch: Aliphatic C-H stretching bands from the methyl and methylene groups are expected just below  $3000\text{ cm}^{-1}$ .
- C≡N Stretch: A sharp, medium-intensity absorption characteristic of a nitrile group should appear in the range of  $2260\text{-}2240\text{ cm}^{-1}$ .
- C=O Stretch (Amide I): A strong, sharp absorption band is expected in the region of  $1680\text{-}1640\text{ cm}^{-1}$  for the carbonyl group of the secondary amide.
- N-H Bend (Amide II): A medium-intensity band is expected around  $1550\text{ cm}^{-1}$  from the N-H bending vibration.

$^1\text{H}$  Nuclear Magnetic Resonance ( $^1\text{H}$  NMR) Spectroscopy: The  $^1\text{H}$  NMR spectrum is expected to show three distinct signals:

- -NH- Proton: A broad singlet or a quartet (due to coupling with the N-methyl protons) in the downfield region (typically  $\delta$  7.5-8.5 ppm), which is exchangeable with  $\text{D}_2\text{O}$ .
- -CH<sub>2</sub>- Protons: A singlet at approximately  $\delta$  3.5 ppm, corresponding to the two protons of the methylene group situated between the carbonyl and cyano groups.
- -CH<sub>3</sub> Protons: A doublet at approximately  $\delta$  2.8 ppm, corresponding to the three protons of the N-methyl group, coupled to the N-H proton.


$^{13}\text{C}$  Nuclear Magnetic Resonance ( $^{13}\text{C}$  NMR) Spectroscopy: The proton-decoupled  $^{13}\text{C}$  NMR spectrum is expected to display four unique carbon signals:

- C=O (Amide Carbonyl): A signal in the downfield region, typically around  $\delta$  165-170 ppm.
- C≡N (Nitrile Carbon): A signal in the range of  $\delta$  115-120 ppm. This peak is often of lower intensity.
- -CH<sub>2</sub>- (Methylene Carbon): A signal expected around  $\delta$  25-30 ppm.

- $-\text{CH}_3$  (Methyl Carbon): A signal expected around  $\delta$  25-30 ppm, often very close to the methylene signal.

## Logical Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and subsequent characterization of **2-Cyano-N-methylacetamide** as described in this guide.

[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [chem.libretexts.org](https://chem.libretexts.org) [chem.libretexts.org]
- 2. [scs.illinois.edu](https://scs.illinois.edu) [scs.illinois.edu]
- 3. 2-Cyano-N-methylacetamide - Protheragen [protheragen.ai]
- 4. [journals.iucr.org](https://journals.iucr.org) [journals.iucr.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Cyano-N-methylacetamide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b041196#2-cyano-n-methylacetamide-molecular-structure-and-weight>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)